molecular formula C22H13Cl2N3O4 B5225220 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide

Cat. No. B5225220
M. Wt: 454.3 g/mol
InChI Key: JYQOSUPGPAFWRJ-WEVVVXLNSA-N
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide is not yet fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is also thought to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been shown to have antioxidant activity, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer development and identifying potential new treatments. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are a number of future directions for research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide. One area of focus is on developing new and more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand its mechanism of action and identify potential new applications. Finally, more studies are needed to evaluate its safety and toxicity in both lab experiments and potential clinical applications.

Synthesis Methods

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide involves the reaction of 5-chloro-2-aminobenzoxazole with 4-chloro-3-nitrobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with 3-aminophenylacrylic acid to yield the final product.

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research, where it has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines. Additionally, it has also been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

(E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2N3O4/c23-15-6-8-20-18(12-15)26-22(31-20)14-2-1-3-16(11-14)25-21(28)9-5-13-4-7-17(24)19(10-13)27(29)30/h1-12H,(H,25,28)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQOSUPGPAFWRJ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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